molecular formula C10H16BNO3S B13714537 2-(Hydroxymethyl)thiazole-4-boronic Acid Pinacol Ester

2-(Hydroxymethyl)thiazole-4-boronic Acid Pinacol Ester

Cat. No.: B13714537
M. Wt: 241.12 g/mol
InChI Key: AGYNSOJDMBGDGA-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)thiazole-4-boronic Acid Pinacol Ester is a boronic ester derivative that plays a significant role in organic synthesis, particularly in the Suzuki-Miyaura coupling reactions. This compound is characterized by the presence of a thiazole ring, a hydroxymethyl group, and a boronic acid pinacol ester moiety. The combination of these functional groups makes it a versatile reagent in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxymethyl)thiazole-4-boronic Acid Pinacol Ester typically involves the reaction of 2-(Hydroxymethyl)thiazole with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under mild conditions, often using a base such as potassium carbonate and a solvent like tetrahydrofuran (THF). The reaction proceeds through a transmetalation step, followed by reductive elimination to form the desired boronic ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst loading. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis. Additionally, purification techniques like crystallization and chromatography are used to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxymethyl)thiazole-4-boronic Acid Pinacol Ester undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

    Protodeboronation: The removal of the boronic ester group can be achieved through protodeboronation, often using acidic conditions or radical initiators.

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate transmetalation.

    Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), and water are commonly used solvents.

Major Products Formed

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Aldehydes and Carboxylic Acids: Formed through oxidation of the hydroxymethyl group.

    Hydrocarbons: Formed through protodeboronation.

Scientific Research Applications

2-(Hydroxymethyl)thiazole-4-boronic Acid Pinacol Ester is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the development of boron-containing compounds for biological studies, such as enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of boron-based drugs.

    Industry: Utilized in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 2-(Hydroxymethyl)thiazole-4-boronic Acid Pinacol Ester in Suzuki-Miyaura coupling involves several key steps:

    Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

    Transmetalation: The boronic ester transfers its organic group to the palladium complex, facilitated by a base.

    Reductive Elimination: The palladium complex undergoes reductive elimination to form the desired carbon-carbon bond and regenerate the palladium catalyst.

Comparison with Similar Compounds

2-(Hydroxymethyl)thiazole-4-boronic Acid Pinacol Ester can be compared with other boronic esters, such as:

    Phenylboronic Acid Pinacol Ester: Commonly used in Suzuki-Miyaura coupling but lacks the thiazole and hydroxymethyl functionalities.

    4-(Hydroxymethyl)phenylboronic Acid Pinacol Ester: Similar in structure but contains a phenyl ring instead of a thiazole ring.

    4-Hydroxyphenylboronic Acid Pinacol Ester: Contains a hydroxyl group on the phenyl ring, offering different reactivity compared to the hydroxymethyl group.

The uniqueness of this compound lies in its combination of the thiazole ring and boronic ester moiety, providing distinct reactivity and applications in organic synthesis.

Properties

Molecular Formula

C10H16BNO3S

Molecular Weight

241.12 g/mol

IUPAC Name

[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-yl]methanol

InChI

InChI=1S/C10H16BNO3S/c1-9(2)10(3,4)15-11(14-9)7-6-16-8(5-13)12-7/h6,13H,5H2,1-4H3

InChI Key

AGYNSOJDMBGDGA-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)CO

Origin of Product

United States

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